Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole structure
956388-05-9 structure
상품 이름:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS 번호:956388-05-9
MF:C18H25BN2O3
메가와트:328.213704824448
MDL:MFCD18207194
CID:835509
PubChem ID:59592912

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 화학적 및 물리적 성질

이름 및 식별자

    • 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester
    • 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
    • 1-(Tetrah
    • 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
    • 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
    • P12225
    • BCP14227
    • 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • MFCD18207194
    • SCHEMBL138511
    • AS-51252
    • C18H25BN2O3
    • CS-M0441
    • 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
    • NWAGHQGLQLEDIZ-UHFFFAOYSA-N
    • DTXSID00732450
    • DB-345430
    • PB13787
    • 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester
    • SY096928
    • AKOS016002312
    • 956388-05-9
    • MDL: MFCD18207194
    • 인치: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3
    • InChIKey: NWAGHQGLQLEDIZ-UHFFFAOYSA-N
    • 미소: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1

계산된 속성

  • 정밀분자량: 328.1958228g/mol
  • 동위원소 질량: 328.1958228g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 457
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 45.5

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-M0441-1g
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9
1g
$427.0 2022-04-26
abcr
AB458555-250mg
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; .
956388-05-9 95%
250mg
€146.80 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01070893-250mg
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
250mg
¥329.0 2024-04-17
Fluorochem
221995-10g
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
10g
£2015.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T47170-1g
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
1g
¥860.0 2023-09-06
Ambeed
A1145094-100mg
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
956388-05-9 95%
100mg
$28.0 2025-02-25
abcr
AB458555-1 g
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; .
956388-05-9 95%
1g
€293.50 2023-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120247-1G
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9 97%
1g
¥ 897.00 2023-04-12
Advanced ChemBlocks
L22517-250MG
1-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
956388-05-9 97%
250MG
$60 2023-09-15
abcr
AB458555-5 g
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; .
956388-05-9 95%
5g
€867.10 2023-07-18

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 h, 110 °C
참조
Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
참조
Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 100 °C
참조
Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
참조
Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
참조
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
참조
Process for making thienopyrimidine compounds
, United States, , ,

합성 방법 8

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
참조
Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
참조
Synthesis of the small-molecule PI3K inhibitor GDC-0941
Zhu, Wu-fu; Zheng, Peng-wu; Xu, Shan; Liu, Qian; Gong, Ping, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329

합성 방법 10

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 3 h, reflux
참조
Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions
Crestey, Francois; Lohou, Elodie; Stiebing, Silvia; Collot, Valerie; Rault, Sylvain, Synlett, 2009, (4), 615-619

합성 방법 11

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2.5 h, 100 °C
참조
Preparation of polyheterocyclic compounds as METTL3 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 80 °C
참조
Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,2-Dimethoxyethane ;  overnight, 100 °C; 100 °C → rt
참조
Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
참조
Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C; 130 °C → 25 °C
참조
Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 100 °C
참조
Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
참조
Process for the preparation of thienopyrimidines as PI3K inhibitors
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Solvents: Ethyl acetate ;  10 min
1.2 Catalysts: Trifluoroacetic acid ;  overnight
참조
Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
1.1 Reagents: Triphenylphosphine ,  Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ;  overnight, 100 °C; 100 °C → rt
참조
Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway
, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 80 °C
참조
Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition
Han, Yufei; Tian, Ye; Wang, Ruxin; Fu, Siyu; Jiang, Jia; et al, Bioorganic Chemistry, 2020, 104,

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
A858973
순결:99%
재다:5g
가격 ($):346.0